1-(3-bromo-5-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrO2 It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-hydroxyacetophenone, followed by the introduction of the ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 3-bromo-5-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyacetophenone.
Substitution: Formation of 3-methoxy-5-hydroxyacetophenone.
Scientific Research Applications
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 1-(3-Bromo-4-hydroxyphenyl)ethan-1-one
- 1-(3-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(3-Chloro-5-hydroxyphenyl)ethan-1-one
Comparison: 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research .
Properties
CAS No. |
867366-86-7 |
---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215 |
Purity |
93 |
Origin of Product |
United States |
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